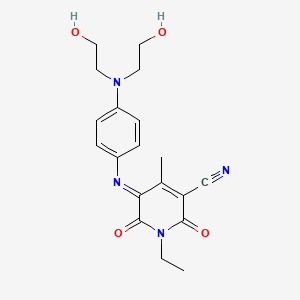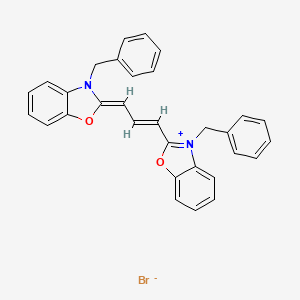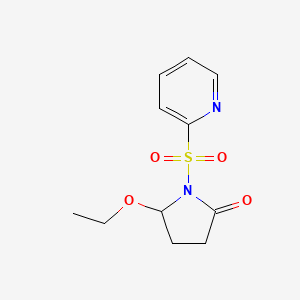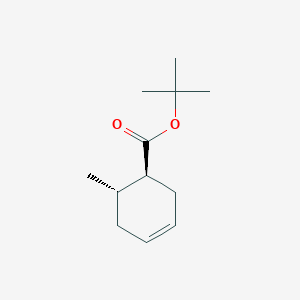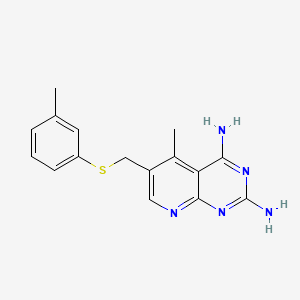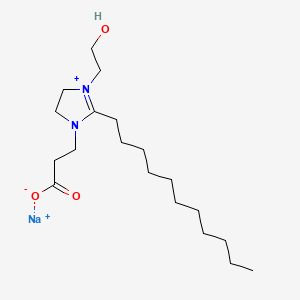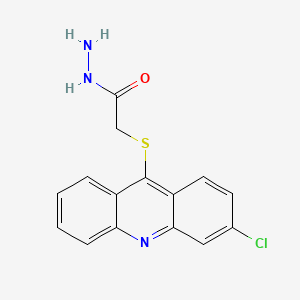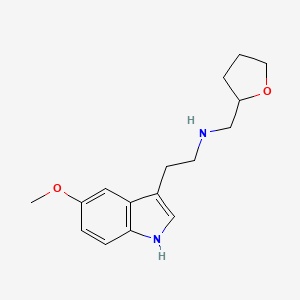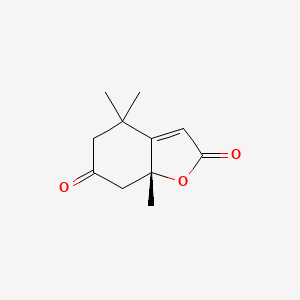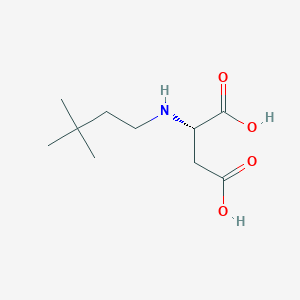
N-(3,3-dimethylbutyl)-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethylbutyl)-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is known for its unique structural modification, where a 3,3-dimethylbutyl group is attached to the nitrogen atom of the aspartic acid molecule. This modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethylbutyl)-L-aspartic acid typically involves the reductive alkylation of L-aspartic acid with 3,3-dimethylbutyraldehyde. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts is common to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-dimethylbutyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-60°C
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
N-(3,3-dimethylbutyl)-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a drug delivery agent.
Industry: Utilized in the production of high-intensity sweeteners and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of N-(3,3-dimethylbutyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Aspartame: A dipeptide sweetener with a similar structure but without the 3,3-dimethylbutyl group.
Neotame: A high-intensity sweetener that is structurally related to N-(3,3-dimethylbutyl)-L-aspartic acid but with additional modifications.
L-Phenylalanine: An amino acid that shares structural similarities with the aspartic acid moiety of the compound
Uniqueness
This compound is unique due to its specific structural modification, which imparts enhanced stability and distinct chemical properties compared to its analogs. This uniqueness makes it valuable in applications where stability and specific reactivity are required .
Propiedades
Número CAS |
275799-00-3 |
|---|---|
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(2S)-2-(3,3-dimethylbutylamino)butanedioic acid |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)4-5-11-7(9(14)15)6-8(12)13/h7,11H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7-/m0/s1 |
Clave InChI |
SOEVTYGIGRHGQE-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
CC(C)(C)CCNC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


